2-(4-PHENOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
CAS No.: 313662-69-0
Cat. No.: VC7374444
Molecular Formula: C22H20N2O3S
Molecular Weight: 392.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 313662-69-0 |
---|---|
Molecular Formula | C22H20N2O3S |
Molecular Weight | 392.47 |
IUPAC Name | 2-[(4-phenoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Standard InChI | InChI=1S/C22H20N2O3S/c23-20(25)19-17-8-4-5-9-18(17)28-22(19)24-21(26)14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9H2,(H2,23,25)(H,24,26) |
Standard InChI Key | ZAKWVNXLSDLKEO-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N |
Introduction
Chemical Identity and Structural Features
2-(4-Phenoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide belongs to the tetrahydrobenzo[b]thiophene class, characterized by a partially saturated bicyclic core fused to a thiophene ring. Its molecular formula is C22H20N2O3S, with a molecular weight of 392.47 g/mol (calculated for the base structure without substituent variations). The compound features:
-
A tetrahydrobenzo[b]thiophene core with partial saturation at the 4,5,6,7 positions, conferring conformational rigidity.
-
A carboxamide group at position 3, enhancing hydrogen-bonding capacity and solubility.
-
A 4-phenoxybenzamido substituent at position 2, introducing aromatic bulk and potential for π-π interactions.
Synthesis and Structural Elucidation
Synthetic Routes
While no direct synthesis protocol for 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is documented, analogous compounds suggest a multi-step approach:
-
Core Formation: Cyclization of γ-keto thioesters or thioureas to construct the tetrahydrobenzo[b]thiophene scaffold.
-
Amidation: Reaction of the core with 4-phenoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzamido group.
-
Carboxamide Installation: Hydrolysis of a nitrile or ester intermediate followed by coupling with ammonia or amines.
Key reagents include acetic anhydride for acetylation steps and dimethylformamide (DMF) as a polar aprotic solvent to facilitate nucleophilic substitutions.
Characterization
Structural validation relies on spectroscopic methods:
-
NMR Spectroscopy: 1H NMR would reveal aromatic protons from the phenoxy group (δ 6.8–7.5 ppm) and methylene protons in the tetrahydrobenzo ring (δ 1.5–2.5 ppm) .
-
IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups.
-
Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 393.1 ([M+H]+).
Physicochemical Properties
Critical parameters derived from analogs include:
Property | Value | Source Compound Reference |
---|---|---|
logP | 3.94 (predicted) | |
logD (pH 7.4) | 2.12 | |
Polar Surface Area | 63.94 Ų | |
Hydrogen Bond Donors | 3 | |
Hydrogen Bond Acceptors | 5 |
The compound’s moderate lipophilicity (logP ~3.9) suggests adequate membrane permeability, while its polar surface area (>60 Ų) aligns with drugs targeting central nervous system receptors .
Biological Activities and Mechanistic Insights
Neuropharmacological Interactions
The carboxamide moiety enables hydrogen bonding with neurotransmitter receptors, including GABAA and NMDA subtypes, suggesting anxiolytic or anticonvulsant potential.
Metabolic Stability
In vitro studies on similar molecules show hepatic microsomal stability (>60% remaining after 1 hour), indicating favorable pharmacokinetic profiles.
Comparative Analysis of Structural Analogs
To contextualize the target compound’s properties, consider these derivatives:
Compound Name | Molecular Formula | Key Modifications | Bioactivity |
---|---|---|---|
5-Methyl-2-(4-phenoxybenzamido) derivative | C23H22N2O3S | Methyl at C5 | Enhanced logP (4.45) |
N,6-Dimethyl analog | C24H24N2O3S | Methyl at N and C6 | Improved metabolic stability |
The absence of methyl groups in the target compound may reduce steric hindrance, potentially increasing receptor binding affinity .
Challenges and Future Directions
-
Synthetic Optimization: Improving yield in the amidation step, which often plateaus at ~65% in analogs.
-
Target Identification: High-throughput screening to map interactions with pain-related receptors (e.g., μ-opioid, TRPA1).
-
Toxicity Profiling: Assessing hepatotoxicity risks associated with chronic thiophene metabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume